molecular formula C25H23N7O2S B12638264 C25H23N7O2S

C25H23N7O2S

Cat. No.: B12638264
M. Wt: 485.6 g/mol
InChI Key: GFFDBARFKRKJGK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C25H23N7O2S is a complex organic molecule This compound is characterized by its unique structure, which includes multiple aromatic rings, nitrogen atoms, and a sulfur atom

Properties

Molecular Formula

C25H23N7O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C25H23N7O2S/c1-15-10-11-26-25(27-15)35-14-22-29-20-12-17(8-9-21(20)31(22)3)28-23(33)13-32-24(34)19-7-5-4-6-18(19)16(2)30-32/h4-12H,13-14H2,1-3H3,(H,28,33)

InChI Key

GFFDBARFKRKJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C(=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H23N7O2S typically involves multi-step organic reactions. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of functional groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide or dichloromethane. The temperature and pressure conditions are carefully controlled to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and improve the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistency in product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

C25H23N7O2S undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
C25H23N7O2S has been primarily investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may act on various biological pathways, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and chronic inflammatory conditions .

Mechanism of Action:
The compound's structure incorporates a phenyl group, a pyridine derivative, and a carbamate functional group, which may contribute to its biological activity. Research indicates that it interacts with specific molecular targets involved in tumor growth and inflammation, potentially inhibiting these processes.

Case Studies

1. Anticancer Activity:
A study explored the efficacy of this compound in inhibiting the growth of cancer cells. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects:
Another case study focused on the compound's anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that this compound could be developed into a therapeutic option for inflammatory diseases.

Data Tables

Application Area Description Findings
Anticancer ActivityInhibition of tumor growthSignificant cytotoxicity against breast and lung cancer cell lines observed .
Anti-inflammatoryReduction of inflammatory markersInhibition of pro-inflammatory cytokines in animal models.

Mechanism of Action

The mechanism of action of C25H23N7O2S involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    C24H22N6O2S: This compound has a similar structure but lacks one nitrogen atom.

    C25H24N6O2S: This compound has an additional hydrogen atom compared to C25H23N7O2S.

Uniqueness

This compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties

Biological Activity

C25H23N7O2S is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 485.56 g/mol
  • Structural Features : The compound contains a thiazole ring, multiple aromatic systems, and nitrogen functionalities that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on enzymes such as 5-lipoxygenase (LO), which is involved in inflammatory processes. IC50 values were reported in the sub-micromolar range, indicating potent activity against this target .
  • Antioxidant Properties : this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .
  • Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested against human bladder carcinoma cells and showed promising results in reducing cell viability at concentrations as low as 10 µM .

Anticancer Activity

A series of studies have investigated the anticancer potential of this compound. The following table summarizes findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism
Colo38125-LO Inhibition
RT-11215Cytotoxicity via ROS production
HCC>20mTOR pathway modulation

These results indicate that while the compound shows strong activity against certain cancer types, its effectiveness may vary across different cellular environments.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties:

  • 5-Lipoxygenase Inhibition : The compound significantly inhibited lipid mediator formation in primary human monocytes, showcasing its potential as an anti-inflammatory agent .
  • Reactive Oxygen Species (ROS) Production : Studies demonstrated that treatment with this compound reduced ROS levels in stimulated neutrophils, further supporting its role in inflammation modulation .

Case Studies

  • In Vitro Cytotoxicity Testing :
    • A study conducted on various human cancer cell lines showed that this compound inhibited cell growth effectively at low concentrations. The crystal violet assay confirmed its cytotoxic potential, especially against bladder cancer cells .
  • Mechanistic Insights :
    • Research highlighted that the compound's mechanism involves both direct enzyme inhibition and modulation of signaling pathways related to cell survival and apoptosis. This dual action enhances its therapeutic potential against cancer .
  • Combination Therapies :
    • Preliminary investigations into combination therapies involving this compound with established chemotherapeutics indicated enhanced efficacy, suggesting a synergistic effect that warrants further exploration .

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